4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
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Overview
Description
4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-methanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxadiazole ring can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and oxadiazoles, such as:
- 4-METHOXY-N-(4-METHOXYPHENYL)-N-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}BENZENE-1-SULFONAMIDE
- 4-[4-METHOXY-3-METHYLPHENYL]-4-OXOBUTENOIC ACID
Compared to these compounds, 4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-methoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12-3-5-13(6-4-12)17-19-16(24-20-17)11-18-25(21,22)15-9-7-14(23-2)8-10-15/h3-10,18H,11H2,1-2H3 |
InChI Key |
ZNNPMJDGYVKGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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